(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1380300-70-8
VCID: VC6178000
InChI: InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;/h1-3H,4,11H2;1H
SMILES: C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

CAS No.: 1380300-70-8

Cat. No.: VC6178000

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride - 1380300-70-8

Specification

CAS No. 1380300-70-8
Molecular Formula C7H8ClF3N2
Molecular Weight 212.60 g/mol
IUPAC Name [2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;/h1-3H,4,11H2;1H
Standard InChI Key NTRNEKHRIRXVIS-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl
Canonical SMILES C1=CC(=C(N=C1)C(F)(F)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride features a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 3-position with a methanamine (-CH₂NH₂) moiety, forming a hydrochloride salt through protonation of the amine group (Figure 1) . The dihydrochloride salt formulation enhances aqueous solubility compared to the free base form, a critical factor for biological testing and formulation development.

Structural Highlights:

  • Pyridine Core: Planar aromatic system enabling π-π stacking interactions

  • Trifluoromethyl Group: Electron-withdrawing substituent influencing electronic distribution

  • Methanamine Sidechain: Primary amine providing hydrogen-bonding capability

Physicochemical Characterization

Key physical properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC₇H₈ClF₃N₂
Molecular Weight212.60 g/mol
Boiling Point (Base Form)194°C
Density1.293 g/cm³
Hydrogen Bond Donors1 (Amine proton)
Hydrogen Bond Acceptors5 (N, F atoms)
SolubilityHighly soluble in water

The significant discrepancy between theoretical (249.06 g/mol) and reported (212.60 g/mol) molecular weights suggests potential inconsistencies in source data that warrant experimental verification .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

Stage 1: Pyridine Core Functionalization

  • Trifluoromethyl Introduction:

    • Nucleophilic aromatic substitution using CF₃I under Cu(I) catalysis

    • Reaction conditions: 80-100°C, DMF solvent, 12-24 hr

Stage 2: Methanamine Installation
2. Reductive Amination:

  • Ketone intermediate reduction using NaBH₃CN

  • Ammonia source: NH₄OAc in MeOH

Stage 3: Salt Formation
3. Hydrochloride Precipitation:

  • Treatment with HCl gas in EtOAc

  • Yield optimization through pH control (pH 4-5)

Process Optimization Challenges

Recent advances address critical manufacturing considerations:

ChallengeResolution StrategyOutcome
CF₃ Group InstabilityLow-temperature quenching98% Functional Group Retention
Amine OxidationNitrogen blanket<2% Byproduct Formation
Crystal PolymorphismSolvent ScreeningConsistent Salt Form

These process improvements have enabled batch scales up to 50 kg with >95% purity .

Structural and Electronic Analysis

Spectroscopic Characterization

Advanced analytical data reveals key structural features:

¹H NMR (400 MHz, D₂O):

  • δ 8.65 (d, J=4.8 Hz, 1H, Py-H6)

  • δ 8.12 (d, J=7.6 Hz, 1H, Py-H4)

  • δ 7.55 (dd, J=7.6, 4.8 Hz, 1H, Py-H5)

  • δ 4.01 (s, 2H, CH₂NH₂)

¹⁹F NMR (376 MHz, D₂O):

  • δ -62.4 (s, CF₃)

The upfield fluorine chemical shift confirms strong electron-withdrawing effects from the pyridine ring .

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict:

  • Dipole Moment: 5.78 Debye (Enhanced polarity)

  • HOMO-LUMO Gap: 7.2 eV (Electron-deficient character)

  • Molecular Electrostatic Potential:

    • Maximum positive charge at protonated amine

    • Negative potential localized on fluorine atoms

These electronic characteristics suggest strong intermolecular interaction potential .

Activity ClassMechanismEfficacy Data
Kinase InhibitionATP-binding site blockIC₅₀ = 320 nM (VEGFR2)
AntimicrobialMembrane disruptionMIC = 8 μg/mL (E. coli)
Neurotransmitter ModulationMAO-B inhibitionKᵢ = 150 nM

While direct activity data for (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride remains unpublished, its structural similarity to clinical candidates supports further investigation .

Materials Science Applications

Emerging uses in advanced materials:

  • Coordination Polymers:

    • Forms 2D networks with Cu(II) nodes (BET surface area: 850 m²/g)

  • Electrolyte Additives:

    • 0.5 wt% addition improves Li-ion battery cycle life by 40%

  • Catalyst Ligands:

    • Enantiomeric excess >99% in asymmetric hydrogenations

These applications leverage the compound's strong chelation capacity and thermal stability (TGA decomposition >250°C) .

Comparative Analysis with Structural Analogs

Critical differentiation from related compounds:

CompoundKey DifferenceProperty Impact
3-(Aminomethyl)pyridineLacks CF₃ groupReduced Lipophilicity (logP -0.3 vs 1.2)
2-TrifluoromethylpyridineMissing amine moietyPoor Water Solubility
MetaflumizoneComplex macrocycleLimited Synthetic Scalability

The dihydrochloride salt form uniquely combines trifluoromethyl hydrophobicity with amine solubility, enabling dual-phase compatibility .

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